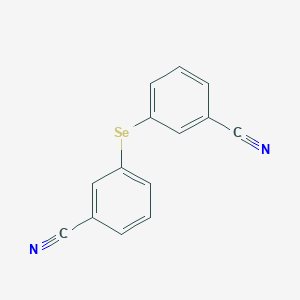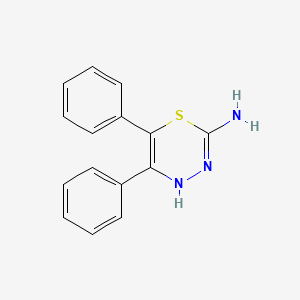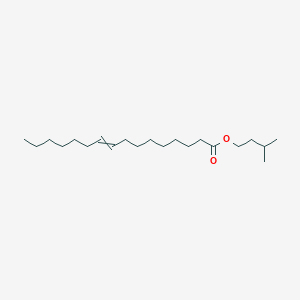
3,3'-Selanyldibenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Selanyldibenzonitrile: is an organic compound that features a selenium atom bridging two benzonitrile groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Selanyldibenzonitrile typically involves the reaction of benzonitrile with selenium reagents. One common method is the reaction of benzonitrile with selenium dioxide (SeO2) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods: Industrial production of 3,3’-Selanyldibenzonitrile may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3’-Selanyldibenzonitrile can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The benzonitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted benzonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,3’-Selanyldibenzonitrile is used as a precursor in the synthesis of more complex organoselenium compounds. It serves as a building block in the development of new materials with unique electronic and optical properties.
Biology: In biological research, 3,3’-Selanyldibenzonitrile is studied for its potential antioxidant properties. Selenium-containing compounds are known to exhibit biological activity, and this compound is no exception.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of drugs that target oxidative stress-related diseases.
Industry: In the industrial sector, 3,3’-Selanyldibenzonitrile is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of high-performance polymers and electronic materials.
Wirkmechanismus
The mechanism of action of 3,3’-Selanyldibenzonitrile involves its ability to interact with biological molecules through its selenium atom. Selenium can form selenoenzymes that play a crucial role in reducing oxidative stress by neutralizing reactive oxygen species (ROS). The compound may also interact with specific molecular targets, such as proteins and nucleic acids, modulating their function and activity.
Vergleich Mit ähnlichen Verbindungen
Benzonitrile: A simpler compound with a single benzonitrile group.
3,3’-Diselenyldibenzonitrile: A related compound with two selenium atoms.
Diphenyl diselenide: Another selenium-containing compound with different structural features.
Uniqueness: 3,3’-Selanyldibenzonitrile is unique due to its specific structure, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
113560-94-4 |
|---|---|
Molekularformel |
C14H8N2Se |
Molekulargewicht |
283.20 g/mol |
IUPAC-Name |
3-(3-cyanophenyl)selanylbenzonitrile |
InChI |
InChI=1S/C14H8N2Se/c15-9-11-3-1-5-13(7-11)17-14-6-2-4-12(8-14)10-16/h1-8H |
InChI-Schlüssel |
WWCWDFCXUHARGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[Se]C2=CC=CC(=C2)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride](/img/structure/B14306602.png)
![2-[(7-Bromohept-2-YN-1-YL)oxy]oxane](/img/structure/B14306605.png)
![3-{[6-(Dimethylamino)hexyl]oxy}propanenitrile](/img/structure/B14306611.png)
![2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]-](/img/structure/B14306612.png)
![7,7-Dimethyl-9-oxo-3-thia-7-azabicyclo[3.3.1]nonan-7-ium iodide](/img/structure/B14306635.png)
![Furan, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14306640.png)


![3,4-Dihydro-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one](/img/structure/B14306653.png)
![Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate](/img/structure/B14306656.png)
![N-{2-[4-(Cyclohexylsulfamoyl)phenyl]ethyl}acetamide](/img/structure/B14306658.png)
![N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide](/img/structure/B14306660.png)

